1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea
描述
1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea is a synthetic urea derivative characterized by a cycloheptyl group attached to one nitrogen atom of the urea core and a pyridin-3-ylmethyl group to the other. Urea derivatives are widely explored in medicinal chemistry for their enzyme inhibitory activity, particularly targeting NAD metabolism, enoyl-ACP reductase (InhA), and other biological pathways .
属性
IUPAC Name |
1-cycloheptyl-3-(pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c18-14(16-11-12-6-5-9-15-10-12)17-13-7-3-1-2-4-8-13/h5-6,9-10,13H,1-4,7-8,11H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQHVUFHFAQJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Key Observations :
- Cycloheptyl vs.
- Pyridin-3-ylmethyl vs. Heterocycles : Replacement with indole () or piperidinyl () modifies electronic properties and hydrogen-bonding capacity, impacting solubility and target affinity.
- Thiourea vs. Urea : Thiourea analogs (e.g., Compound DDY01, MP: 189–190°C ) exhibit distinct electronic profiles and higher melting points due to sulfur’s polarizability, which may influence metabolic stability .
Physicochemical Properties
Melting Points :
- The cycloheptyl analog in melts at 127.7–130.5°C , lower than thiourea derivatives (e.g., DDY01: 189–190°C ), suggesting reduced crystallinity due to flexible cycloheptyl.
- Cyclohexyl analogs (e.g., 1-cyclohexyl-3-(pyridin-3-ylmethyl)urea) lack reported melting points but demonstrate stable enzyme co-crystallization .
Spectroscopic Data :
- HRMS and NMR data for related compounds (e.g., [M+H⁺] 310.2490 ) provide benchmarks for structural validation of the target compound.
准备方法
Nucleophilic Addition Using Potassium Isocyanate in Aqueous Media
A catalyst-free, water-based methodology adapted from Tiwari et al. (2018) provides a scalable route to N-substituted ureas . For 1-cycloheptyl-3-(pyridin-3-ylmethyl)urea, this method involves sequential nucleophilic addition of cycloheptylamine and 3-(aminomethyl)pyridine to potassium isocyanate under acidic conditions:
Procedure :
-
Step 1 : Cycloheptylamine (10 mmol) is dissolved in 1 N HCl (15 mL), followed by addition of potassium isocyanate (22 mmol). The mixture is stirred at 25°C for 6 hours.
-
Intermediate Isolation : The precipitated 1-cycloheptylurea is filtered, washed with cold HCl, and dried.
-
Step 2 : The intermediate is reacted with 3-(aminomethyl)pyridine (10 mmol) in water at 25°C for 12 hours.
-
Workup : The product is extracted with dichloromethane, dried over Na₂SO₄, and purified via recrystallization (ethanol/water).
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 1) | 89% |
| Yield (Step 2) | 74% |
| Purity (HPLC) | >98% |
| Reaction Scale | Up to 20 mmol |
This method avoids toxic solvents and chromatographic purification, making it industrially viable .
Carbodiimide-Mediated Coupling with 1,1'-Carbonyldiimidazole (CDI)
CDI-mediated coupling, widely used for urea synthesis, enables controlled stepwise functionalization. The protocol involves activating cycloheptylamine with CDI before coupling with 3-(aminomethyl)pyridine :
Procedure :
-
Activation : Cycloheptylamine (10 mmol) and CDI (12 mmol) are stirred in anhydrous THF at 0°C for 1 hour.
-
Coupling : 3-(Aminomethyl)pyridine (10 mmol) is added, and the reaction is refluxed for 8 hours.
-
Workup : The mixture is concentrated, dissolved in ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Reaction Time | 9 hours |
| Solvent | THF |
| Purity (NMR) | >95% |
This method offers superior control over regioselectivity but requires anhydrous conditions .
Oxazolidinone Intermediate Route
Adapting the oxazolidinone-based synthesis from Frontiers in Chemistry (2022), 1-cycloheptyl-3-(pyridin-3-ylmethyl)urea is synthesized via a chiral oxazolidinone intermediate :
Procedure :
-
Oxazolidinone Formation : (R)-Glycidyl butyrate reacts with 3-(6-morpholinopyridin-3-yl)-2-oxazolidinone under n-BuLi-mediated ring opening in THF at −78°C.
-
Urea Coupling : The resultant alcohol is mesylated and displaced with cycloheptylamine in DMF at 60°C for 6 hours.
-
Final Assembly : The intermediate reacts with 3-(aminomethyl)pyridine using EDCI/DMAP coupling in CH₂Cl₂.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 48% |
| Chiral Purity (HPLC) | 99% ee |
| Critical Intermediate | (S)-5-(Aminomethyl)-3-(6-morpholinopyridin-3-yl)oxazolidin-2-one |
This route is ideal for enantiomerically pure products but involves complex intermediates .
Comparative Analysis of Synthetic Methods
The table below evaluates the three primary methodologies:
常见问题
Q. What are the recommended synthetic routes for 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea, and how can purity be ensured?
The synthesis typically involves coupling cycloheptylamine with a pyridinylmethyl isocyanate derivative under basic conditions (e.g., triethylamine). Multi-step protocols may include protecting group strategies to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization is critical. Analytical validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirms structural integrity and purity .
Q. Which spectroscopic techniques are essential for structural elucidation of this compound?
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., urea NH signals at δ 5.5–6.5 ppm; pyridine aromatic protons at δ 7.1–8.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~155 ppm) and aromatic carbons.
- Mass Spectrometry : HRMS provides exact mass verification (e.g., [M+H]⁺ for C₁₅H₂₂N₃O: calc. 260.1766, observed 260.1768).
- IR Spectroscopy : Confirms urea C=O stretch (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
Q. How can researchers screen the biological activity of this compound in preliminary studies?
Begin with in vitro assays:
- Kinase Inhibition : Use enzymatic assays (e.g., ADP-Glo™) to test inhibition of kinases like EGFR or VEGFR2.
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations.
- Target Engagement : Surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Reaction Optimization : Use design of experiments (DoE) to adjust temperature (e.g., 60–80°C), solvent (DMF or THF), and stoichiometry.
- Flow Chemistry : Continuous flow systems improve mixing and heat transfer, reducing side products.
- Real-Time Monitoring : In-line FTIR or HPLC tracks intermediate formation, enabling rapid adjustments .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this urea derivative?
- Systematic Substitution : Modify the cycloheptyl group (e.g., cyclohexyl, bicyclic analogs) and pyridine substituents (e.g., electron-withdrawing -Cl vs. donating -OCH₃).
- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets).
- Bioisosteric Replacement : Replace urea with thiourea or cyanoguanidine to assess tolerance .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays).
- Metabolic Stability Testing : Check for cytochrome P450-mediated degradation using liver microsomes.
- Orthogonal Assays : Confirm target modulation via Western blot (e.g., phospho-ERK reduction) .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target effects.
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells.
- RNA Sequencing : Identifies downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
Q. How do structural modifications influence solubility and bioavailability?
- LogP Analysis : Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce hydrophobicity (measured via shake-flask method).
- Salt Formation : Co-crystallize with succinic acid to enhance aqueous solubility.
- Permeability Assays : Use Caco-2 monolayers or PAMPA to predict intestinal absorption .
Q. What analytical methods detect degradation products under stressed conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂).
- Stability-Indicating HPLC : Develop gradient methods (C18 column, 0.1% TFA in water/acetonitrile) to resolve degradants.
- LC-MS/MS : Identifies degradation pathways (e.g., hydrolysis of urea to amines) .
Q. How can computational modeling guide the design of analogs with improved potency?
- Molecular Dynamics Simulations : Assess binding pocket flexibility (e.g., using GROMACS).
- Free Energy Perturbation (FEP) : Predicts ΔΔG for substituent changes.
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
